molecular formula C17H15ClIN3O B14176641 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol CAS No. 914392-35-1

6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol

Cat. No.: B14176641
CAS No.: 914392-35-1
M. Wt: 439.7 g/mol
InChI Key: SVEXNEVRJUZHND-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorophenyl group, an iodine atom, and an isopropylamino group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Amination: The isopropylamino group can be introduced through an amination reaction using isopropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where the chlorine or iodine atoms are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: This compound is similar but lacks the iodine atom.

    8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: This compound has a bromine atom instead of an iodine atom.

Uniqueness

6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its properties and applications.

Properties

CAS No.

914392-35-1

Molecular Formula

C17H15ClIN3O

Molecular Weight

439.7 g/mol

IUPAC Name

6-(2-chlorophenyl)-8-iodo-2-(propan-2-ylamino)quinazolin-7-ol

InChI

InChI=1S/C17H15ClIN3O/c1-9(2)21-17-20-8-10-7-12(11-5-3-4-6-13(11)18)16(23)14(19)15(10)22-17/h3-9,23H,1-2H3,(H,20,21,22)

InChI Key

SVEXNEVRJUZHND-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)I

Origin of Product

United States

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